(S)-(+)-2-methoxypropanol

Vue d'ensemble

Description

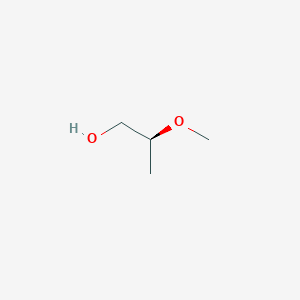

(S)-(+)-2-Methoxypropanol is an organic compound with the molecular formula C4H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is commonly used as a solvent in various chemical reactions and industrial processes due to its ability to dissolve a wide range of substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-(+)-2-Methoxypropanol can be synthesized through several methods. One common synthetic route involves the reaction of (S)-propylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective method.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures a consistent and high yield of the compound. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-(+)-2-Methoxypropanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (S)-2-methoxypropanoic acid.

Reduction: It can be reduced to form (S)-2-methoxypropanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.

Major Products Formed:

Oxidation: (S)-2-methoxypropanoic acid.

Reduction: (S)-2-methoxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Industrial Applications

- Solvent in Coatings and Inks

- Chemical Intermediate

- Cleaning Products

- Agricultural Applications

Toxicological Studies

Research has indicated that this compound may pose certain health risks, particularly regarding developmental toxicity. Various studies have classified it under Category 2 for developmental toxicity by the European Commission .

- Case Study : A screening assessment conducted by Canadian health authorities highlighted concerns regarding potential exposure risks associated with inhalation and dermal contact. The assessment concluded that while the substance does not meet criteria for persistence or bioaccumulation in the environment, it requires careful management due to its toxicological profile .

Environmental Impact

The environmental assessment of this compound indicates that it does not significantly harm ecological systems when used appropriately. The compound is not classified as toxic under the Canadian Environmental Protection Act (CEPA) due to low expected releases into the environment .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Coatings | Solvent in paints, varnishes |

| Inks | Used in printing inks |

| Cleaning Products | Formulations for household and industrial cleaners |

| Agriculture | Solvent for pesticide formulations |

| Chemical Synthesis | Intermediate in PMA production |

Mécanisme D'action

The mechanism of action of (S)-(+)-2-Methoxypropanol involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and reaction of other compounds. The pathways involved include solvation and nucleophilic substitution.

Comparaison Avec Des Composés Similaires

®-(-)-2-Methoxypropanol: The enantiomer of (S)-(+)-2-Methoxypropanol, with similar chemical properties but different optical activity.

2-Methoxyethanol: A related compound with a similar structure but different chemical properties.

2-Methoxy-1-propanol: Another similar compound with slight variations in its chemical structure.

Uniqueness: this compound is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and reactions. Its ability to dissolve a wide range of substances and its mild reaction conditions make it a valuable compound in various applications.

Activité Biologique

(S)-(+)-2-methoxypropanol, also known as 2-methoxy-1-propanol or PGME (propylene glycol methyl ether), is a solvent with various applications in industrial and consumer products. This article explores its biological activity, focusing on toxicity, metabolic pathways, and potential health effects based on diverse research findings.

- Chemical Formula : CHO

- CAS Number : 1589-47-5

- Molecular Weight : 90.12 g/mol

Metabolism and Pharmacokinetics

This compound is primarily metabolized in the liver to propylene glycol and subsequently to lactic acid. Studies indicate that it is rapidly absorbed through the skin and lungs, with significant systemic exposure observed after inhalation or dermal contact. For instance, in a study involving rats, PGME was completely eliminated from the bloodstream within 24 hours post-exposure to high concentrations (3,000 ppm) .

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits low toxicity levels. The following observations were made:

- Inhalation : Central nervous system (CNS) effects such as sedation were noted at concentrations above 3,000 ppm . Mild irritations were reported at lower concentrations (300 ppm) .

- Oral Exposure : Ingestion studies revealed dose-dependent CNS depression in rats and dogs, with significant liver enlargement at doses above 919 mg/kg .

Chronic Toxicity

Chronic exposure studies have provided insights into long-term effects:

- Liver Effects : Rats exposed to 3,000 ppm for extended periods exhibited mild liver changes without significant degenerative effects .

- Developmental Toxicity : The European Commission classified this compound as Category 2 for developmental toxicity due to observed effects in animal studies . Notably, teratogenic effects were linked to its metabolite, 2-methoxypropionic acid.

Case Study 1: Inhalation Exposure in Humans

A study involving human volunteers indicated that exposure to concentrations exceeding 750 ppm resulted in strong eye irritation and CNS depression at 1,000 ppm . Mild nasal irritation was reported at lower levels (300 ppm) within minutes of exposure.

Case Study 2: Environmental Impact Assessment

A comprehensive screening assessment concluded that this compound does not pose significant ecological risks. It was found not to meet criteria for persistence or bioaccumulation in aquatic environments . However, human health risks primarily stem from its potential developmental toxicity.

Summary of Biological Activity Data

| Parameter | Findings |

|---|---|

| Metabolism | Rapidly metabolized to propylene glycol |

| Acute Toxicity | Low; CNS effects at high concentrations |

| Chronic Toxicity | Liver changes at prolonged exposure |

| Developmental Toxicity | Category 2 classification by EU |

| Environmental Risk | Low; not persistent or bioaccumulative |

Propriétés

IUPAC Name |

(2S)-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTFFPATQICAQN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116422-39-0 | |

| Record name | 2-Methoxy-1-propanol, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116422390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 116422-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-1-PROPANOL, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6725GR28FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.